3-Benzyl-4-bromophenol
CAS No.:
Cat. No.: VC18797115
Molecular Formula: C13H11BrO
Molecular Weight: 263.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H11BrO |
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Molecular Weight | 263.13 g/mol |
IUPAC Name | 3-benzyl-4-bromophenol |
Standard InChI | InChI=1S/C13H11BrO/c14-13-7-6-12(15)9-11(13)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2 |
Standard InChI Key | AAKDZRSRJYWOLN-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)CC2=C(C=CC(=C2)O)Br |
Introduction
Chemical Structure and Nomenclature
Structural Identification
3-Benzyl-4-bromophenol (C₁₃H₁₁BrO) consists of a phenol core substituted with a benzyl group (-CH₂C₆H₅) at the 3-position and a bromine atom at the 4-position. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-bromo-3-(phenylmethyl)phenol. Its molecular weight is 263.13 g/mol, calculated based on isotopic composition .
Key Structural Features:
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Phenolic hydroxyl group: Confers acidity (pKa ~10) and participation in hydrogen bonding.
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Bromine atom: Enhances electrophilic substitution reactivity and influences lipophilicity.
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Benzyl group: Contributes to steric bulk and modulates solubility in organic solvents.
Spectroscopic Characteristics
While spectral data for 3-benzyl-4-bromophenol are not explicitly reported, analogous compounds such as benzyl 4-bromophenyl ether (CAS 6793-92-6) provide reference benchmarks :
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IR spectroscopy: Expected O-H stretch at ~3200 cm⁻¹ (phenolic), C-Br stretch at ~600 cm⁻¹.
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NMR:
Synthesis and Industrial Production
Diazotization-Bromination-Reduction Pathway
A patent (CN102060717A) outlines a three-step synthesis for 3-amino-4-bromophenol, which could be adapted for 3-benzyl-4-bromophenol :
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Diazotization: React 3-nitro-4-aminophenol with NaNO₂ in hydrobromic acid (0–10°C, 1–3 hours).
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Bromination: Treat the diazonium salt with cuprous bromide in HBr (40–50°C) to yield 3-nitro-4-bromophenol.
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Reduction: Reduce the nitro group using hydrazine hydrate and an iron oxide catalyst (50–100°C, 2–5 hours) .
Industrial Scalability
Key parameters for large-scale production:
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Yield optimization: Pilot studies report 60–70% yields for analogous bromophenols .
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Purification: Recrystallization from ethanol-water mixtures (melting point: 60–63°C) .
Physicochemical Properties
Thermodynamic Data
Based on benzyl 4-bromophenyl ether (CAS 6793-92-6) :
Property | Value |
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Density (g/cm³) | 1.4 ± 0.1 |
Boiling Point (°C) | 340.6 ± 17.0 |
Melting Point (°C) | 60–63 (lit.) |
Flash Point (°C) | 140.0 ± 7.0 |
Solubility and Stability
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Solubility:
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Polar solvents: Moderate in ethanol, methanol.
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Nonpolar solvents: Low in hexane, toluene.
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Stability:
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Photolabile (Br-C bond dissociation energy: ~70 kcal/mol).
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Susceptible to oxidative degradation at >100°C.
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Biological and Chemical Applications
Antioxidant Activity
Bromophenol derivatives like bis(2,3,6-tribromo-4,5-dihydroxybenzyl) ether (BTDE) exhibit potent antioxidant effects via Nrf2-mediated pathways :
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ROS scavenging: BTDE reduces H₂O₂-induced ROS by 40–50% at 10 μM .
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Enzyme modulation: Increases SOD activity by 1.5-fold and decreases GSSG/GSH ratio by 30% .
Hypothetical Mechanism for 3-Benzyl-4-Bromophenol:
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The benzyl group may enhance membrane permeability, facilitating intracellular antioxidant effects.
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Bromine’s electron-withdrawing effect could stabilize phenolic radicals.
Pharmaceutical Intermediate
3-Benzyl-4-bromophenol’s structure aligns with kinase inhibitor scaffolds:
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Piperidine derivatives: Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate (CAS 2061979-51-7) shows potential in neurology.
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Anticancer agents: Bromine enhances DNA intercalation capacity in vitro.
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